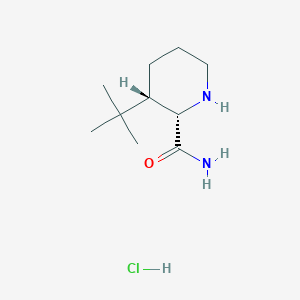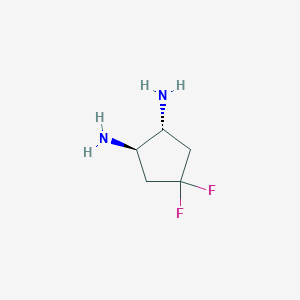
(1R,2R)-4,4-Difluorocyclopentane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-4,4-Difluorocyclopentane-1,2-diamine is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring two fluorine atoms and two amine groups on a cyclopentane ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (1R,2R)-4,4-Difluorocyclopentane-1,2-diamine typically involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Fluorination: Introduction of fluorine atoms at the 4-position of the cyclopentane ring using reagents like diethylaminosulfur trifluoride (DAST).
Amination: Introduction of amine groups at the 1,2-positions through reductive amination or other suitable methods.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
(1R,2R)-4,4-Difluorocyclopentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R)-4,4-Difluorocyclopentane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R)-4,4-Difluorocyclopentane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, while the amine groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
(1R,2R)-4,4-Difluorocyclopentane-1,2-diamine can be compared with other similar compounds like:
Cyclopentane-1,2-diamine: Lacks the fluorine atoms, resulting in different reactivity and applications.
4,4-Difluorocyclopentane: Lacks the amine groups, limiting its use in biological studies.
1,2-Diaminocyclohexane: A larger ring structure, which affects its chemical and biological properties.
The presence of both fluorine atoms and amine groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C5H10F2N2 |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(1R,2R)-4,4-difluorocyclopentane-1,2-diamine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-3(8)4(9)2-5/h3-4H,1-2,8-9H2/t3-,4-/m1/s1 |
InChI Key |
YJBRVDQGZSWPGB-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CC1(F)F)N)N |
Canonical SMILES |
C1C(C(CC1(F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


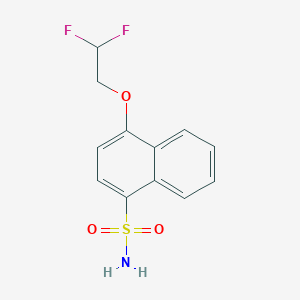
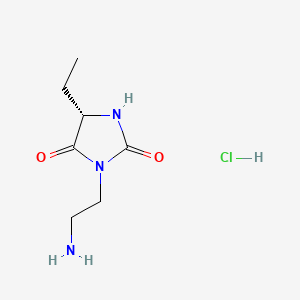

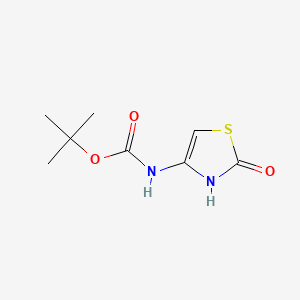
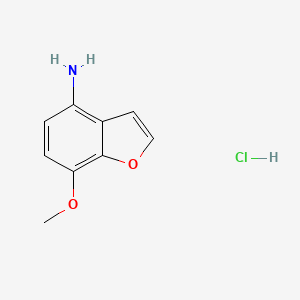
![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
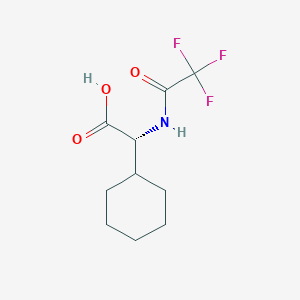

![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)
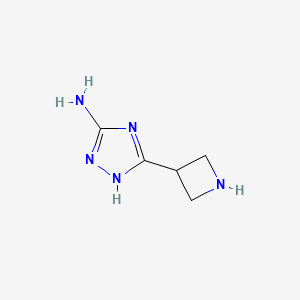
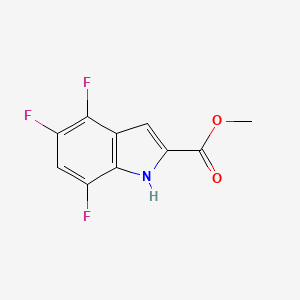
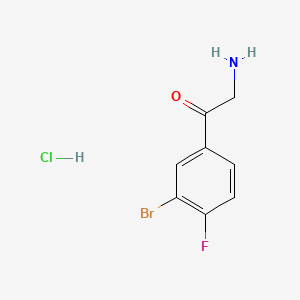
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)
